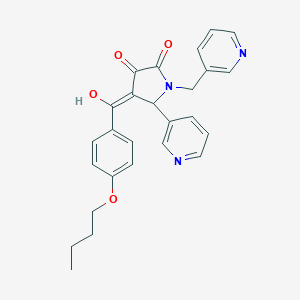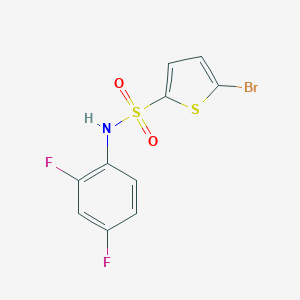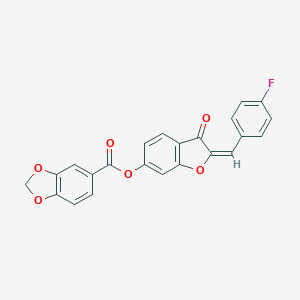
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It is widely used in scientific research for its ability to inhibit MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Mecanismo De Acción
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This leads to a decrease in the degradation of these proteins, which can have a variety of effects depending on the biological context.
Biochemical and Physiological Effects
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Inhibition of MMPs by 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease tumor growth and metastasis in animal models of cancer. It has also been shown to decrease angiogenesis and inflammation in various contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity for MMPs. This allows for precise manipulation of MMP activity in a variety of biological systems. However, one limitation of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively short half-life, which can make it difficult to maintain consistent inhibition of MMPs over long periods of time.
Direcciones Futuras
There are several future directions for the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is the potential therapeutic benefits of MMP inhibition in various diseases, such as cancer and inflammatory disorders. Another area of interest is the development of more potent and selective MMP inhibitors, which could have even greater therapeutic potential. Additionally, the use of 4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies is an area of active investigation.
Métodos De Síntesis
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by the reaction of 4-butoxybenzoyl chloride with 2-amino-3-hydroxypyridine, followed by the reaction of the resulting intermediate with 3-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is widely used in scientific research to study the role of MMPs in various biological processes, such as angiogenesis, cancer metastasis, and tissue remodeling. It is also used to investigate the potential therapeutic benefits of MMP inhibition in these processes.
Propiedades
Nombre del producto |
4-(4-butoxybenzoyl)-3-hydroxy-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C26H25N3O4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-14-33-21-10-8-19(9-11-21)24(30)22-23(20-7-5-13-28-16-20)29(26(32)25(22)31)17-18-6-4-12-27-15-18/h4-13,15-16,23,30H,2-3,14,17H2,1H3/b24-22- |
Clave InChI |
BGRIRFNPAOZWPU-GYHWCHFESA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)

![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)



![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)